molecular formula C19H18FNO3S B3638600 [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate

[4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate

Cat. No.: B3638600
M. Wt: 359.4 g/mol
InChI Key: OVOHVRVIDLQING-UHFFFAOYSA-N
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Description

[4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate: is a complex organic compound that features a morpholine ring, a carbothioyl group, and a fluorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the carbothioyl group.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or sulfide. Reducing agents such as sodium borohydride are typically used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, water radical cations.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The morpholine ring is known for its bioactivity, and the compound’s ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the fluorophenyl group enhances the compound’s ability to interact with specific enzymes and receptors, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s morpholine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate stands out due to its unique combination of functional groups. The presence of both the morpholine ring and the fluorophenyl acetate moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c20-16-5-1-14(2-6-16)13-18(22)24-17-7-3-15(4-8-17)19(25)21-9-11-23-12-10-21/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOHVRVIDLQING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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